molecular formula C7H14NO5P B14396524 Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate CAS No. 88184-61-6

Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate

Cat. No.: B14396524
CAS No.: 88184-61-6
M. Wt: 223.16 g/mol
InChI Key: CNAARKBYFQPRFP-UHFFFAOYSA-N
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Description

Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate is a chemical compound with a unique structure that combines a phosphonate group with an acetyloxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate acetyloxyimino precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce various reduced phosphonate derivatives.

Scientific Research Applications

Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl {2-[(hydroxy)imino]propyl}phosphonate
  • Dimethyl {2-[(methoxy)imino]propyl}phosphonate
  • Dimethyl {2-[(ethoxy)imino]propyl}phosphonate

Uniqueness

Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate is unique due to its acetyloxyimino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, such as hydroxy, methoxy, or ethoxy groups.

Properties

CAS No.

88184-61-6

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

IUPAC Name

(1-dimethoxyphosphorylpropan-2-ylideneamino) acetate

InChI

InChI=1S/C7H14NO5P/c1-6(8-13-7(2)9)5-14(10,11-3)12-4/h5H2,1-4H3

InChI Key

CNAARKBYFQPRFP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C)CP(=O)(OC)OC

Origin of Product

United States

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